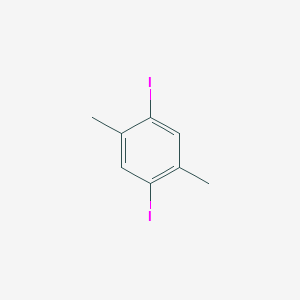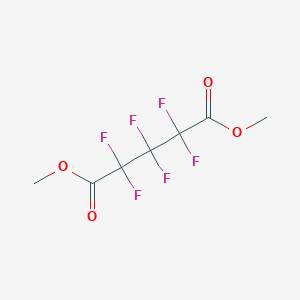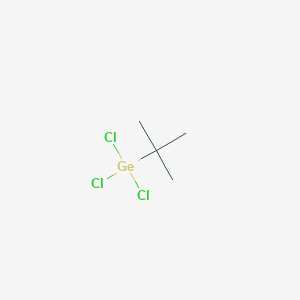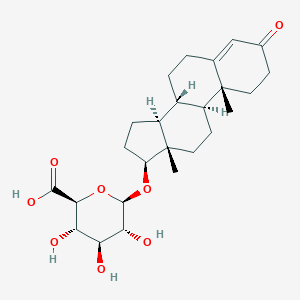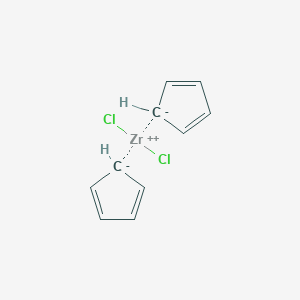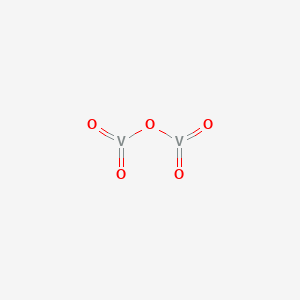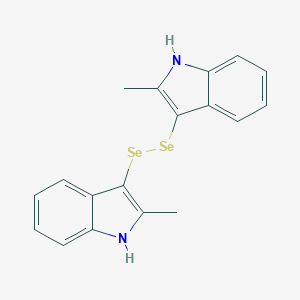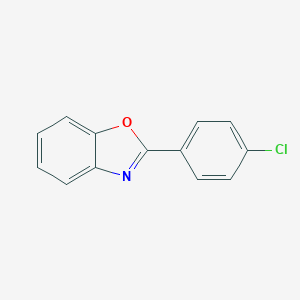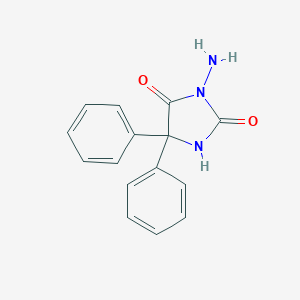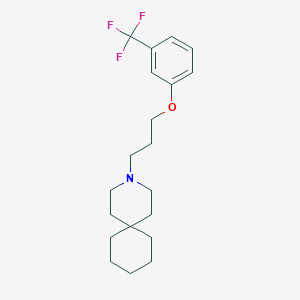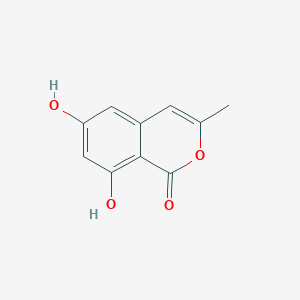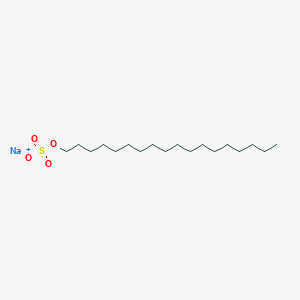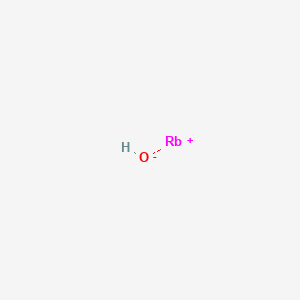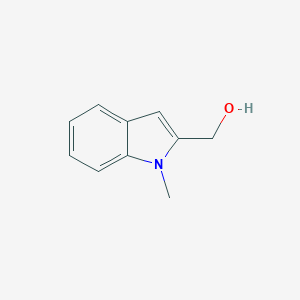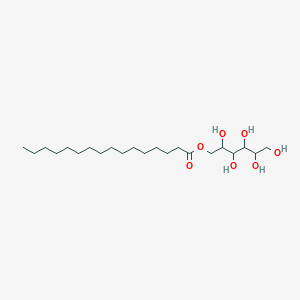
D-Glucitol monopalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol monopalmitate, also known as palmitic acid ester of D-sorbitol, is a synthetic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. This compound is synthesized by the esterification of palmitic acid with D-sorbitol, a sugar alcohol commonly found in fruits and berries.
Mecanismo De Acción
D-Glucitol monopalmitate works by forming a stable emulsion between oil and water-based components, thereby preventing them from separating. It also acts as a surfactant, reducing the surface tension between two immiscible liquids, and facilitating their mixing. Additionally, it can penetrate the skin and act as a moisturizer, reducing water loss from the skin surface.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that D-Glucitol monopalmitate has antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative damage. It also has anti-inflammatory properties and can reduce inflammation in various tissues. Furthermore, it has been shown to have a positive effect on lipid metabolism and can reduce cholesterol levels in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-Glucitol monopalmitate has several advantages for lab experiments, such as its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. However, its high cost and limited availability can be a limitation for some experiments. Additionally, its use in lab experiments may not always be applicable to in vivo systems, and further studies are required to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on D-Glucitol monopalmitate. One area of interest is its potential use as a drug delivery system for targeted drug delivery. Another area of research is its use in the development of functional foods and nutraceuticals. Additionally, further studies are required to determine its safety and efficacy in humans and to explore its potential applications in other fields such as agriculture and environmental science.
In conclusion, D-Glucitol monopalmitate is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully explore the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of D-Glucitol monopalmitate involves the reaction between D-Glucitol monopalmitate acid and D-sorbitol in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the resulting product is purified through various methods such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
D-Glucitol monopalmitate has been extensively studied for its potential applications in various fields such as food, pharmaceuticals, and cosmetics. In the food industry, this compound is used as an emulsifier, stabilizer, and thickener in various products such as ice creams, sauces, and baked goods. In the pharmaceutical industry, it is used as a drug delivery system due to its ability to enhance the solubility and bioavailability of drugs. In the cosmetics industry, it is used as an emollient and moisturizer in various skincare products.
Propiedades
Número CAS |
1333-66-0 |
|---|---|
Nombre del producto |
D-Glucitol monopalmitate |
Fórmula molecular |
C22H44O7 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentahydroxyhexyl hexadecanoate |
InChI |
InChI=1S/C22H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(26)29-17-19(25)22(28)21(27)18(24)16-23/h18-19,21-25,27-28H,2-17H2,1H3 |
Clave InChI |
OZVSZAQHQAHZNC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Otros números CAS |
1333-66-0 |
Sinónimos |
D-glucitol monopalmitate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



